2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine
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Overview
Description
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a thiazole ring, a benzoyl group, a piperazine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction. The piperazine ring is incorporated through a nucleophilic substitution reaction, and finally, the pyrimidine ring is added using a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce a benzyl group.
Scientific Research Applications
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiazole, benzoyl, piperazine, and pyrimidine rings.
Medicine: This compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The benzoyl group can enhance the compound’s binding affinity to its target. The piperazine ring can improve the compound’s solubility and bioavailability, while the pyrimidine ring can participate in hydrogen bonding and other interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}benzene
- 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}quinoline
- 2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyridine
Uniqueness
2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the pyrimidine ring distinguishes it from similar compounds, potentially leading to different biological activities and applications.
Biological Activity
The compound 2-{4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine represents a novel class of piperazine derivatives that have garnered attention for their potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N3O4S, with a molecular weight of approximately 389.5 g/mol. The structure integrates a pyrimidine ring with a piperazine moiety and a thiazole derivative, which are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar thiazole-containing compounds. For instance, research on derivatives such as 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated significant activity against various strains of bacteria including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism involved uptake into microbial cells leading to cell disruption and inhibition of DNA gyrase, a critical enzyme for bacterial replication .
Compound | Activity | Target Bacteria |
---|---|---|
PNT | Antimicrobial | Staphylococcus aureus, MRSA |
3k | Antibacterial | Listeria monocytogenes, MRSA |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has also been explored. For example, chloroethyl pyrimidine nucleosides have shown significant inhibition of cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma . The structural similarity to other active compounds suggests that this compound may exhibit similar properties.
The biological activity of piperazine derivatives typically involves multiple mechanisms:
- Inhibition of Key Enzymes : Compounds like PNT inhibit DNA gyrase, disrupting bacterial DNA replication.
- Cell Membrane Disruption : Observations from transmission electron microscopy (TEM) indicate that these compounds can cause significant structural changes in bacterial cells without complete lysis .
- Cellular Uptake : Efficient cellular uptake is crucial for the effectiveness of these compounds against microbial strains.
Case Studies
Several studies have evaluated the effectiveness of thiazole-pyrimidine derivatives:
- Study 1 : A derivative demonstrated superior antibacterial activity against MRSA compared to traditional antibiotics like ampicillin .
- Study 2 : Another compound from the same class showed promising results in inhibiting cancer cell migration and invasion in vitro, indicating potential for therapeutic applications in oncology .
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16(14-2-4-15(5-3-14)25-18-21-8-13-26-18)22-9-11-23(12-10-22)17-19-6-1-7-20-17/h1-8,13H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEQPEPJGHLWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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